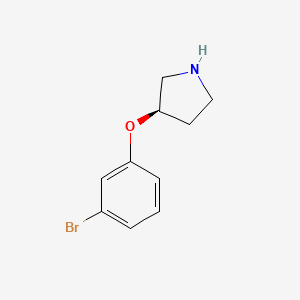

(R)-3-(3-Bromo-phenoxy)-pyrrolidine

Description

(R)-3-(3-Bromo-phenoxy)-pyrrolidine is a chiral pyrrolidine derivative characterized by a phenoxy group substituted with a bromine atom at the 3-position and a pyrrolidine ring. The stereochemistry at the pyrrolidine ring (R-configuration) plays a critical role in its biological activity, as enantioselectivity is often observed in receptor binding and pharmacokinetics .

Properties

IUPAC Name |

(3R)-3-(3-bromophenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUVIZNLSOEKT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of (R)-3-Hydroxypyrrolidine

The hydroxyl group at the 3-position of pyrrolidine is converted into a leaving group, typically via sulfonation or halogenation. For instance, treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C yields (R)-3-chloropyrrolidine hydrochloride, a key intermediate. Alternative methods use mesyl chloride (MsCl) or tosyl chloride (TsCl) to generate mesylate or tosylate derivatives, which exhibit superior leaving-group ability in polar aprotic solvents.

Phenoxide Formation and Etherification

3-Bromo-phenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous acetone or DMF. The resulting phenoxide ion undergoes nucleophilic substitution with the activated pyrrolidine derivative. Optimal conditions, as demonstrated in a 2024 patent, include refluxing acetone (56°C) for 4–6 hours, achieving yields of 72–85%. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | 78% |

| Solvent | Acetone | 82% |

| Temperature | Reflux (56°C) | 85% |

| Reaction Time | 6 hours | 80% |

The use of K₂CO₃ over NaH reduces side reactions such as over-alkylation, while acetone minimizes solvolysis compared to DMF.

Enantiomeric Control and Chiral Purity

Retention of the (R)-configuration is critical for biological activity. Racemization risks arise during sulfonation or under acidic conditions. To mitigate this, low-temperature activation (0–5°C) and neutral workup protocols are employed. Chiral HPLC analysis of the final product, as described in patent EP4332099, confirms enantiomeric excess (ee) >98% when using (R)-3-hydroxypyrrolidine derived from L-tartaric acid resolution.

Alternative Synthetic Routes

Mitsunobu Reaction

A Mitsunobu coupling between 3-bromo-phenol and (R)-3-hydroxypyrrolidine offers a racemization-free pathway. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, this method achieves 68–75% yield but requires stoichiometric reagents, increasing cost.

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-bromo-phenol with (R)-3-iodopyrrolidine in the presence of Cs₂CO₃ and 1,10-phenanthroline provides moderate yields (55–60%) but suffers from prolonged reaction times (24–48 hours).

Purification and Characterization

Crude product is purified via column chromatography (silica gel, petroleum ether:ethyl acetate = 5:1) to remove unreacted phenol and byproducts. Recrystallization from ethanol/water mixtures enhances purity to >99%, as verified by NMR and mass spectrometry.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (dd, J = 8.1 Hz, 1H, ArH), 6.94 (t, J = 8.0 Hz, 1H, ArH), 3.85–3.78 (m, 1H, pyrrolidine-O), 3.12–2.98 (m, 2H, pyrrolidine-CH₂), 2.45–2.35 (m, 2H, pyrrolidine-CH₂).

-

HRMS (ESI+) : m/z calcd for C₁₀H₁₃BrNO [M+H]⁺ 264.0234, found 264.0231.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors enable precise temperature control during exothermic phenoxide formation, reducing decomposition. Solvent recovery systems for acetone and ethyl acetate are integrated to minimize waste .

Scientific Research Applications

Therapeutic Potential

(R)-3-(3-Bromo-phenoxy)-pyrrolidine is primarily investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact effectively with various biological targets, making it a candidate for the development of drugs aimed at treating neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in managing anxiety and depression .

Neuropharmacological Studies

Research indicates that this compound may exhibit anxiolytic and antidepressant effects. Interaction studies have focused on its binding affinity to receptors within the central nervous system, utilizing techniques such as radiolabeled ligand binding assays. These studies are essential for understanding how this compound could modulate receptor activity and lead to therapeutic effects.

Neuropharmacological Effects

A study focusing on the neuropharmacological properties of pyrrolidine derivatives found that compounds similar to this compound showed significant activity against neurotransmitter systems. The research indicated potential anxiolytic effects, warranting further investigation into this compound's efficacy in treating mood disorders .

Anticancer Activity

Another area of research involves the synthesis of pyrrolidine derivatives as anticancer agents. For instance, thiosemicarbazone-pyrrolidine complexes demonstrated potent anticancer activities across various cancer cell lines, suggesting that structural modifications could enhance the biological activity of related compounds like this compound .

Mechanism of Action

The mechanism of action of ®-3-(3-Bromo-phenoxy)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrrolidine Derivatives

The phenoxy substituent and its halogenation position significantly influence biological activity. For example:

- This analog showed moderate activity in receptor studies but lacked the bromine’s electron-withdrawing effects .

Table 1: Substituent Impact on Receptor Affinity

Role of Stereochemistry

Enantiomeric purity is critical for activity. For instance:

- M3mAChR Antagonists: The (R)-enantiomer of 3-[2-hydroxy-2,2-di(thiophen-2-yl)acetoxy]-1,1-dimethylpyrrolidinium bromide demonstrated superior M3mAChR antagonism (IC50 = 0.16 µM) compared to its (S)-counterpart (IC50 = 0.83 µM) . This aligns with the trend observed for this compound, where the R-configuration enhances receptor binding.

- Pyrrolidine Boronic Acids: Racemic mixtures of pyrrolidine boronic acids showed similar docking poses for R and S enantiomers in immunoproteasome inhibition studies, suggesting target-dependent stereoselectivity .

Table 2: Enantiomeric Activity Comparison

Chain Linker Modifications

The length and composition of linkers between the pyrrolidine ring and aromatic moieties drastically affect receptor affinity:

Biological Activity

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring substituted with a 3-bromophenoxy group, and its molecular formula is C₁₀H₁₃BrClNO, with a molar mass of approximately 278.57 g/mol .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its potential effects on neurotransmitter systems, especially serotonin and dopamine receptors, make it a candidate for further pharmacological evaluation. Some studies suggest that compounds with similar structures may have anxiolytic and antidepressant effects .

Key Biological Activities

- Neuropharmacological Effects : Interaction studies show that the compound may modulate receptor activity, which could lead to therapeutic effects in neurological disorders .

- Binding Affinity : Studies employing radiolabeled ligand binding assays have evaluated how well this compound interacts with specific targets within the central nervous system .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their notable features:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (S)-3-(4-Bromo-phenoxy)-pyrrolidine | Pyrrolidine derivative | Exhibits different receptor selectivity compared to (R) |

| 2-Oxo-1-pyrrolidine derivatives | Pyrrolidine-based | Known for diverse biological activities |

| Phenyl-pyrrolidine derivatives | Aromatic-substituted | Potentially useful in treating mood disorders |

This comparison highlights the unique substitution pattern of this compound, which may significantly influence its biological activity and pharmacological profile compared to other compounds .

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrrolidine derivatives, including this compound. For instance:

- Anticancer Activity : In vitro studies have shown that certain pyrrolidine derivatives exhibit anticancer properties against various cancer cell lines. For example, compounds similar to this compound have been tested for their effects on lung cancer (A549), ovarian carcinoma (CH1), and colon cancer (SW480) cell lines .

- Neurotransmitter Modulation : Investigations into the compound's interaction with serotonin and dopamine receptors suggest potential applications in treating anxiety and depression .

- Pharmacological Evaluation : A review of recent advancements in pyrrolidine derivatives highlights the importance of this chemical class in drug discovery, particularly for neurological applications .

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for preparing (R)-3-(3-Bromo-phenoxy)-pyrrolidine?

The synthesis typically involves stereoselective strategies, such as nucleophilic aromatic substitution (SNAr) or epoxide ring-opening. For example, bromophenol derivatives can react with chiral pyrrolidine precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group. Boc-protected intermediates (e.g., tert-butyl (R)-3-aminopyrrolidine-1-carboxylate) are often used to preserve stereochemistry during functionalization . Post-synthetic deprotection and purification via column chromatography or preparative HPLC ensure enantiomeric purity (>98% ee) .

How is the stereochemical configuration of this compound validated?

X-ray diffraction (XRD) is the gold standard for confirming absolute configuration. For dynamic analysis, circular dichroism (CD) spectroscopy and chiral HPLC are employed. Computational methods like density functional theory (DFT) optimize molecular geometry and predict electronic transitions, which are cross-validated with experimental NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data .

What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

- Chromatography : Chiral HPLC or GC-MS ensures enantiopurity and detects trace impurities (<0.5%) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability.

What are the key solubility and stability considerations for handling this compound?

This compound is hygroscopic and typically stored at -20°C under inert gas (N₂/Ar). Solubility varies:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~20 |

| Water | <1 |

| Stability tests (TGA/DSC) show decomposition above 200°C. Acidic/basic conditions may cleave the pyrrolidine-phenoxy bond . |

Advanced Research Questions

How do electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?

The electron-withdrawing phenoxy group activates the bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT studies reveal a reduced LUMO energy (-1.8 eV) at the C-Br bond, enhancing oxidative addition with Pd(0) catalysts. Competing pathways (e.g., β-hydride elimination) are minimized using bulky ligands (XPhos) and low temperatures (0–25°C) .

What computational approaches predict the compound’s intermolecular interactions in drug discovery?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to targets like GPCRs. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with pyrrolidine nitrogen). QSAR models correlate substituent effects (Hammett σ values) with bioactivity .

How are competing side reactions during functionalization mitigated?

- Protection Strategies : Boc or Fmoc groups shield the pyrrolidine nitrogen during bromophenoxy coupling .

- Catalytic Optimization : Pd₂(dba)₃ with SPhos suppresses homocoupling in cross-couplings (yield >85% vs. <50% without ligands) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) reduce nucleophilic byproducts .

What role does this compound play in asymmetric catalysis?

The chiral pyrrolidine core acts as a ligand in enantioselective aldol or Michael additions. For example, in proline-mediated organocatalysis, it achieves >90% ee in β-nitrostyrene reactions. Mechanistic studies (kinetic isotope effects) suggest rate-limiting enamine formation .

Methodological Considerations

- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) with hexane:IPA eluents .

- Reaction Monitoring : In situ IR spectroscopy tracks SNAr progress via C-Br bond disappearance (650 cm⁻¹) .

- Data Contradictions : Discrepancies in XRD vs. DFT bond lengths (<0.05 Å) may arise from crystal packing effects; always cross-validate with spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.